molecular formula C31H38N2O6 B3968791 N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate

N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate

Cat. No. B3968791
M. Wt: 534.6 g/mol
InChI Key: SWUPZLQAIBDFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate, also known as DBO, is a synthetic compound that has been widely studied in scientific research. DBO belongs to the class of psychoactive drugs known as phenethylamines and has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate acts as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound's binding to this receptor results in the activation of various intracellular signaling pathways, which ultimately leads to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including alterations in mood, perception, and cognition. Studies have also shown that this compound can induce changes in brain activity, particularly in regions involved in the regulation of mood and emotion.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate in laboratory experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of using this compound is its potential for inducing hallucinations and other psychoactive effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate. One area of interest is the development of this compound-based therapies for various neurological and psychiatric disorders. Another potential direction is the investigation of this compound's anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on brain activity and neurotransmitter release.

Scientific Research Applications

N-benzyl-1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinamine oxalate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits strong affinity for the serotonin 5-HT2A receptor, which is involved in various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. This compound has also been found to have potential anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N-benzyl-1-[(2,3-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O2.C2H2O4/c1-32-28-15-9-14-26(29(28)33-2)23-30-19-17-27(18-20-30)31(22-25-12-7-4-8-13-25)21-16-24-10-5-3-6-11-24;3-1(4)2(5)6/h3-15,27H,16-23H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUPZLQAIBDFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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